N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride: is a chemical compound with the molecular formula C4H14ClN3. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride typically involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an assistant. The reaction is carried out in a high-pressure hydrogenation reactor at temperatures ranging from 50-150°C and pressures of 5-25 MPa .
Industrial Production Methods: Industrial production methods for this compound involve similar hydrogenation processes but on a larger scale. The use of ion exchange resins and stabilizing agents helps in achieving high product purity and efficiency. The process is designed to inhibit the decomposition of iminodiacetonitrile and extend the catalyst’s service life .
Chemical Reactions Analysis
Types of Reactions: N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in organic synthesis and medicinal chemistry .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine (III) reagents and organic peroxides.
Reduction: Hydrogenation using catalysts such as palladium or platinum.
Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted diamines and other nitrogen-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Chemistry: In chemistry, N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride is used as a building block for synthesizing complex organic molecules. It is also employed in the preparation of ligands for catalysis and coordination chemistry .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a reagent in biochemical assays. Its ability to form stable complexes with metal ions makes it useful in various biological applications .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used as a clay-swelling inhibitor in drilling fluids to prevent wellbore instability and reservoir damage. Its adsorption properties on clay surfaces are crucial for its effectiveness in this application .
Mechanism of Action
The mechanism of action of N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound forms stable complexes with metal ions, which can inhibit or activate specific biochemical pathways. In the context of clay-swelling inhibition, the compound adsorbs onto the surface of clay minerals, reducing their hydration and preventing swelling .
Comparison with Similar Compounds
N,N’-Dimethylethylenediamine: This compound features two secondary amine functional groups and is used as a chelating diamine for the preparation of metal complexes.
Ethylenediamine: A simpler diamine with two primary amine groups, commonly used in the synthesis of various organic compounds.
Uniqueness: N1-(2-Morpholinoethyl)ethane-1,2-diamine hydrochloride is unique due to its morpholinoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions and organic substrates .
Properties
Molecular Formula |
C8H20ClN3O |
---|---|
Molecular Weight |
209.72 g/mol |
IUPAC Name |
N'-(2-morpholin-4-ylethyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H19N3O.ClH/c9-1-2-10-3-4-11-5-7-12-8-6-11;/h10H,1-9H2;1H |
InChI Key |
SDGJJXMYAHOKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.